N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
CAS No.: 895438-15-0
VCID: VC6659206
Molecular Formula: C19H15N3O5S
Molecular Weight: 397.41
* For research use only. Not for human or veterinary use.
![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide - 895438-15-0](/images/structure/VC6659206.png)
Description |
1. Introduction to N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamideThis compound is a synthetic molecule characterized by a benzothiazole core substituted with methoxy groups, a propargyl chain, and a nitrobenzamide moiety. Benzothiazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. 3. Synthesis PathwayThe synthesis of this compound likely involves:
4. Biological SignificancePharmacological PotentialBenzothiazole derivatives are known for their diverse biological activities:
Mechanism of ActionThe compound may act by:
5. Analytical CharacterizationTechniques Used
6. Potential ApplicationsDrug DevelopmentThe compound could serve as a lead molecule for:
Material ScienceFunctionalized benzothiazoles are also used as dyes, sensors, or in optoelectronic devices due to their fluorescence properties. 7. Research Gaps and Future DirectionsAlthough structurally promising, further studies are required to:
This article provides a foundational understanding of N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide based on its chemical framework and related research on benzothiazole derivatives. Further experimental data would be essential to validate these insights comprehensively. |
---|---|
CAS No. | 895438-15-0 |
Product Name | N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
Molecular Formula | C19H15N3O5S |
Molecular Weight | 397.41 |
IUPAC Name | N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
Standard InChI | InChI=1S/C19H15N3O5S/c1-4-9-21-14-10-15(26-2)16(27-3)11-17(14)28-19(21)20-18(23)12-7-5-6-8-13(12)22(24)25/h1,5-8,10-11H,9H2,2-3H3 |
Standard InChIKey | ILDUKOYTXGBTKU-VXPUYCOJSA-N |
SMILES | COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CC#C)OC |
Solubility | not available |
PubChem Compound | 7244610 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume